Fuzitine
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Overview
Preparation Methods
The preparation of Fuzitine involves extraction from the seeds of Nigella glandulifera. The seeds are processed to isolate the alkaloid using techniques such as solvent extraction and chromatography
Chemical Reactions Analysis
Fuzitine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
Chemistry: Fuzitine is used as a model compound in studies of alkaloid chemistry and natural product synthesis.
Medicine: this compound has demonstrated potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Fuzitine involves its interaction with specific molecular targets and pathways. This compound has been shown to activate β-adrenergic receptors, leading to the stimulation of thermogenesis and improvement of glucose and lipid metabolism . This activation triggers downstream signaling pathways, including the cAMP-PKA pathway, which enhances mitochondrial energy metabolism and promotes the breakdown of glycogen and triglycerides .
Comparison with Similar Compounds
Fuzitine is structurally similar to other aporphine alkaloids, such as magnoflorine and nigeglanine . this compound is unique in its specific interactions with β-adrenergic receptors and its potential therapeutic applications in metabolic disorders. Other similar compounds may have different biological activities and molecular targets, highlighting the distinct properties of this compound .
Properties
Molecular Formula |
C20H24NO4+ |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(6aS)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-10,11-diol |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(22)19(23)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 |
InChI Key |
BNLBUVFPTCUHTE-ZDUSSCGKSA-O |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)O)O)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)O)OC)OC)C |
Origin of Product |
United States |
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